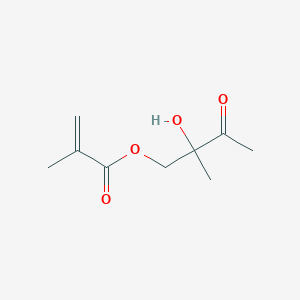
2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C9H14O4. It is known for its applications in various fields, including chemical synthesis and industrial processes. This compound is characterized by its unique structure, which includes both hydroxyl and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate typically involves the esterification of 2-Hydroxy-2-methyl-3-oxobutanoic acid with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of safety measures and environmental considerations to minimize the impact of chemical processes .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme-catalyzed reactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity, enabling it to participate in various biochemical pathways. The compound can act as a substrate for enzymes, facilitating the formation of key intermediates in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-2-methyl-3-oxobutyrate: Shares a similar structure but differs in the ester group.
2-Hydroxy-2-methylbutyric acid: Lacks the ester group present in 2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate.
Uniqueness
This compound is unique due to its combination of hydroxyl and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. This uniqueness makes it valuable in various applications, from research to industrial production .
Properties
CAS No. |
88142-98-7 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(2-hydroxy-2-methyl-3-oxobutyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-6(2)8(11)13-5-9(4,12)7(3)10/h12H,1,5H2,2-4H3 |
InChI Key |
NFNXUHHOCPTCOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(C)(C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















